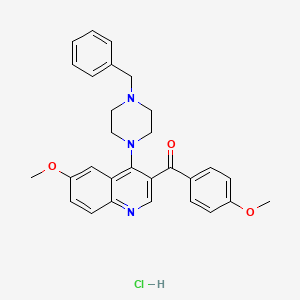

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride, also known as BQL, is a quinoline-based compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

The compound 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride is related to a class of compounds that have been studied for their synthesis and biological activities. For example, studies on furoquinolines, a structurally related compound, have shown potential in antifertility, analgesic, and anti-inflammatory activities. The synthesis process often involves the condensation of quinolines with various reagents, demonstrating the compound's role in the development of pharmacologically active agents (Sharada, Ratna, & Rao, 1987).

Antimicrobial and Antimalarial Activity

Quinoline derivatives, including those similar in structure to the mentioned compound, have been evaluated for their antimicrobial and antimalarial activities. These studies highlight the potential use of quinoline derivatives in treating infectious diseases, showcasing a significant area of scientific research application. Compounds have been synthesized and tested against various microbial strains, indicating their importance in developing new therapeutic agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anti-Tumor Activity

Quinol derivatives have also been investigated for their anti-tumor properties. Research into compounds like 4-acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, which shares a similar quinol backbone, exhibits significant activity against various cancer cell lines. These findings suggest the potential of quinoline derivatives in cancer research, highlighting their application in developing novel anti-cancer therapies (Wang, Jin, Myers, Glover, & Novak, 2009).

Pharmacological Studies

Quinoline derivatives have been part of pharmacological studies exploring their potential as ligands for various receptors. For instance, the design and synthesis of compounds targeting the histamine H4 receptor have led to the identification of potent ligands with significant anti-inflammatory properties in vivo. This research indicates the compound's relevance in designing new drugs for inflammatory conditions (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Synthesis and Chemical Transformations

Quinoline derivatives undergo various chemical transformations, contributing to synthetic chemistry's broader field. Research into these compounds has led to new synthetic routes and methodologies, enhancing the arsenal of tools available for chemical synthesis. These studies not only improve our understanding of quinoline chemistry but also open up new avenues for synthesizing complex molecules (Karamthulla, Pal, Parvin, & Choudhury, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride are currently unknown

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, acidic conditions may protonate the piperazine nitrogen, potentially affecting its interaction with its targets.

properties

IUPAC Name |

[4-(4-benzylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3.ClH/c1-34-23-10-8-22(9-11-23)29(33)26-19-30-27-13-12-24(35-2)18-25(27)28(26)32-16-14-31(15-17-32)20-21-6-4-3-5-7-21;/h3-13,18-19H,14-17,20H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEXXASCAYQABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)

![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)

![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)